molecular formula C17H14ClNO3 B7464050 4-(4-chlorobenzyl)-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione

4-(4-chlorobenzyl)-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No.: B7464050
M. Wt: 315.7 g/mol
InChI Key: HWGVUIFYZALFOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chlorobenzyl)-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione is a synthetic organic compound that belongs to the benzoxazepine family. This compound is characterized by its unique structure, which includes a benzoxazepine ring system substituted with a 4-chlorobenzyl group and a methyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-methyl-1,4-benzoxazepine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c1-11-16(20)19(10-12-6-8-13(18)9-7-12)17(21)14-4-2-3-5-15(14)22-11/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGVUIFYZALFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzyl)-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl chloride and 2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 4-(4-chlorobenzyl)-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzyl)-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Preliminary studies suggest that it may possess pharmacological properties, making it a candidate for therapeutic research.

    Industry: It can be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzyl)-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene: This compound shares the 4-chlorobenzyl group but has a different core structure.

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Another compound with a 4-chlorophenyl group, differing in its thiadiazole core.

Uniqueness

4-(4-chlorobenzyl)-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione is unique due to its benzoxazepine ring system, which imparts distinct chemical and biological properties. Its specific substitution pattern further differentiates it from other similar compounds, potentially leading to unique applications and effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.